molecular formula C5H9NO3 B1288915 Morpholine-2-carboxylic acid CAS No. 300582-83-6

Morpholine-2-carboxylic acid

Cat. No.: B1288915
CAS No.: 300582-83-6
M. Wt: 131.13 g/mol
InChI Key: FYCRNRZIEVLZDO-UHFFFAOYSA-N
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Description

Morpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRNRZIEVLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300582-83-6
Record name 300582-83-6
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Synthesis and Methodologies for Morpholine 2 Carboxylic Acid

Stereoselective and Enantioselective Synthetic Routes

Achieving stereocontrol in the synthesis of the morpholine-2-carboxylic acid scaffold is paramount. This has been pursued through two primary avenues: the separation of enantiomers from a racemic mixture, known as chiral resolution, and the direct construction of the desired enantiomer using asymmetric catalysis.

Chiral resolution remains a fundamental and widely practiced approach for obtaining enantiomerically pure compounds. This strategy involves the synthesis of a racemic mixture of this compound or its derivatives, followed by separation into individual enantiomers.

A classic and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic this compound with a stoichiometric amount of an enantiomerically pure chiral amine, often referred to as a resolving agent. libretexts.orggoogleapis.com The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid/(S)-base and (S)-acid/(S)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

This difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization. libretexts.org After isolation, the desired diastereomeric salt is treated with an acid to break the salt, liberating the enantiomerically enriched this compound and recovering the chiral amine resolving agent. libretexts.org While this is a common strategy for resolving various chiral acids, its application often requires extensive screening of different chiral bases and crystallization conditions to achieve efficient separation. nih.govethz.ch

Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiopure this compound. researchgate.netnih.gov This method leverages the stereospecificity of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. nih.govnih.gov

A notable application involves the kinetic resolution of a racemic n-butyl ester of N-protected this compound. researchgate.net In a key study, racemic n-butyl 4-benzylmorpholine-2-carboxylate was treated with Candida rugosa lipase (B570770). researchgate.net The enzyme demonstrated exceptional enantioselectivity by catalyzing the hydrolysis of the (S)-ester to the corresponding (S)-acid, while the (R)-ester remained largely untouched. researchgate.net This process allows for the separation of both the (S)-acid and the unreacted (R)-ester, each with very high enantiomeric purity. researchgate.net The high efficiency of this enzymatic resolution makes it a valuable route for producing both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are precursors for reboxetine (B1679249) analogs. researchgate.netnih.gov

Substrate/ProductEnzymeYieldEnantiomeric Excess (ee)Reference
(S)-4-Benzylthis compoundCandida rugosa lipase97%>99% researchgate.net
(R)-n-Butyl 4-benzylmorpholine-2-carboxylateCandida rugosa lipase94%>99% researchgate.net

Asymmetric catalysis provides a more direct and often more atom-economical route to enantiomerically pure compounds by guiding a reaction to form one specific enantiomer preferentially. Both organocatalytic and metal-catalyzed methods have been developed for the synthesis of chiral morpholines.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. taltech.ee For the construction of chiral morpholine (B109124) scaffolds, organocatalytic strategies often focus on key bond-forming reactions that establish the heterocyclic ring and its stereocenters.

One approach involves the enantioselective synthesis of β-morpholine amino acids (derivatives of this compound) starting from readily available α-amino acids and chiral epichlorohydrin (B41342). nih.gov These morpholine-based amino acids have themselves been developed as a novel class of organocatalysts. nih.gov Another powerful method is the organocatalytic enantioselective chlorocycloetherification of specific alkenol substrates. rsc.org Using a cinchona alkaloid-derived catalyst, this protocol enables the construction of morpholines containing a quaternary stereocenter at the C-2 position in excellent yields and high enantioselectivities. rsc.org Such strategies highlight the potential of organocatalysis to create complex and highly functionalized chiral morpholine derivatives under mild reaction conditions. nih.govrsc.org

Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, offering a wide range of transformations for creating chiral molecules. mdpi.comchinesechemsoc.org Several metal-catalyzed methods have been successfully applied to the synthesis of chiral morpholine derivatives.

Rhodium-Catalyzed Asymmetric Hydrogenation: A highly effective method for producing 2-substituted chiral morpholines is the asymmetric hydrogenation of unsaturated morpholine precursors. ajchem-b.comrsc.org Using a bisphosphine-rhodium catalyst with a large bite angle, various 2-substituted dehydromorpholines can be hydrogenated in quantitative yields and with excellent enantioselectivities, often up to 99% ee. rsc.org This approach is robust and provides access to a variety of chiral morpholine building blocks that are intermediates for bioactive compounds. rsc.org

Catalyst SystemSubstrate TypeYieldEnantiomeric Excess (ee)Reference
Bisphosphine-RhodiumUnsaturated MorpholinesQuantitativeUp to 99% rsc.org
Rh-DIPAMPα-(Acylamino)acrylatesHighHigh ajchem-b.com

Copper-Promoted/Catalyzed Cyclization: Copper catalysts have been employed in stereoselective reactions to form the morpholine ring. One strategy is a copper(II)-promoted intramolecular oxyamination of alkenes, which provides direct access to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov Another approach involves the copper-catalyzed ring-opening of aziridines with halogenated alcohols, followed by an intramolecular ring-closing reaction to yield substituted morpholines with high enantioselectivity. researchgate.net

Mercury-Mediated Cyclization: Intramolecular cyclization of alkynyl-carboxylic acids mediated by mercury(II) salts has also been explored for the synthesis of six-membered morpholine ring systems. beilstein-journals.org However, a significant drawback of this method is that the stereochemistry of the starting chiral amino acid is often not retained in the final product, leading to the formation of racemic mixtures. beilstein-journals.org

Diastereoselective Protocols for this compound Derivatives

Diastereoselective synthesis provides a crucial pathway to specific stereoisomers of this compound derivatives, which is essential for their application in areas like medicinal chemistry.

Straightforward and high-yielding diastereoselective protocols have been developed for synthesizing both 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. nih.gov The key step for controlling the C2-C3 relative stereochemistry is a condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and a suitable imine. nih.gov This is followed by a methanolysis/ring-closure tandem reaction sequence. nih.gov

The stereochemical outcome is dictated by the reaction conditions:

2,3-trans-morpholines are derived from the acid condensation of N-functionalized alkylimines with the silylketene acetal (B89532) of the dioxanone lactone. nih.gov

2,3-cis-morpholines are produced from the basic condensation of N-tosylimines with the same lactone. nih.gov

Stereocontrol in the synthesis of morpholine derivatives can be effectively achieved by optimizing reaction conditions and employing chiral auxiliaries. researchgate.netuclan.ac.uk Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical course of a reaction. uclan.ac.uknih.gov

One approach involves highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol (B89426) reactions of morpholine carboxamides. researchgate.net This method has been successfully applied to a wide variety of α-substituted N-acyl morpholine carboxamides, including those with α-bromo, α-chloro, and α-vinyl groups, providing the corresponding aldol products in moderate to excellent yields and with high stereoselectivity. researchgate.net

Another strategy uses chiral lithium amides (CLAs) as noncovalent stereodirecting reagents. nih.gov These CLAs form mixed aggregates with organolithium reagents, creating a chiral environment that directs subsequent functionalization, such as alkylation. nih.gov This method obviates the need for pre-functionalization of the substrate. nih.gov

Table 2: Enantioselective Aldol Reaction of Morpholine Carboxamides Data sourced from Pedzisa et al. (2023). researchgate.net

AldehydeEnolization Temp (°C)Reaction Temp (°C)Yield (%)d.r.ee (%)
Isobutyraldehyde-78-7869>20:196
Isobutyraldehyde0-7869>20:196
Isobutyraldehyde0070>20:193
Benzaldehyde0-78 to -2083>20:194
Acrolein0-78 to -2087>20:192

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent strategies are employed in the synthesis of this compound, allowing for either the rapid assembly of the core structure or the creation of diverse derivatives from a common intermediate. beilstein-journals.orgrsc.org

Synthesis from Epichlorohydrin Precursors

Epichlorohydrin is a versatile and commonly used precursor for the synthesis of morpholine derivatives due to its high reactivity. researchgate.netfrontiersin.org An operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed that requires no chromatography, allowing for high process throughput. researchgate.netacs.org

A straightforward enantioselective synthesis has been designed starting from inexpensive, commercially available α-amino acids and chiral epichlorohydrin. frontiersin.org In a typical procedure, an amino alcohol is reacted with (R)-epichlorohydrin in the presence of lithium perchlorate (B79767) (LiClO₄). frontiersin.org This is followed by treatment with sodium methoxide (B1231860) (MeONa) in methanol (B129727) to facilitate ring closure. frontiersin.org The resulting Boc-protected morpholine amino alcohol can then be oxidized using reagents like (diacetoxyiodo)benzene (B116549) (BIAB) and TEMPO to yield the desired Boc-morpholine amino acid. frontiersin.org Furthermore, enantiopure (R)-epichlorohydrin can be used in multicomponent reactions to produce asymmetric morpholines with excellent enantiomeric excess. mdpi.com

Morpholine Ring Formation Strategies

The formation of the morpholine ring is the critical step in these syntheses, and several strategies exist. sci-hub.se A common and conceptually simple approach is the annulation of 1,2-amino alcohols. chemrxiv.org This often involves a two-step process to first synthesize a morpholinone via amide bond formation and cyclization, which is then reduced using agents like borane (B79455) (BH₃·THF) or an aluminum hydride. sci-hub.sechemrxiv.org

Another significant strategy is the S(N)2-type ring opening of activated aziridines with suitable halogenated alcohols in the presence of a Lewis acid. researchgate.net This is followed by a base-mediated intramolecular ring closure of the resulting haloalkoxy amine to form the morpholine ring. researchgate.net This regio- and stereoselective strategy can produce a variety of substituted nonracemic morpholines in high yield and enantioselectivity. researchgate.net Other methods include the cyclization of diethanolamine (B148213) derivatives or the reaction of N-Ts aziridines with aryl propargyl alcohols promoted by t-BuOK. researchgate.net

Base-Mediated Cyclization Reactions

Base-mediated cyclization is a common strategy for forming the morpholine ring. This approach typically involves an intramolecular nucleophilic substitution where an alkoxide, generated by a base, displaces a leaving group to close the ring.

One established route involves the cyclization of N-(α-haloacyl)-α-amino acids. acs.org In this two-step process, an amino acid is first acylated with an α-halogenated acyl halide. acs.org The subsequent intramolecular cyclization of the resulting N-(α-haloacyl)-α-amino acid intermediate is promoted by a base. acs.org Amine or carbonate bases are typically used in solvents like dimethylformamide (DMF) to facilitate this ring closure. acs.org

Another example is the base-catalyzed cyclization following a reductive amination. For instance, the reaction of an α-chloro aldehyde with an N-substituted-2-aminoethanol, followed by cyclization promoted by a base, yields a substituted morpholine. researchgate.net A variety of bases can be employed for the key cyclization step, including sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). researchgate.net The choice of base and reaction conditions can be tailored depending on the specific substrate and desired product.

Table 1: Examples of Base-Mediated Cyclization Conditions

Starting Material TypeBaseSolventTemperatureReference
N-(α-haloacyl)-α-amino acidAmine or Carbonate BaseDMF60-110 °C acs.org
Product of Reductive AminationNaOH, K2CO3, NaH, or t-BuOKVariousNot Specified researchgate.net
Haloalkoxy amineLewis Acid followed by BaseNot SpecifiedNot Specified researchgate.net
Acid-Mediated Cyclization Reactions

Acid-catalyzed methods for morpholine synthesis often involve the dehydration of diol precursors. A principal strategy is the cyclization of bis(2-hydroxyethyl)amines. researchgate.net This reaction is typically performed by heating the substrate in the presence of a strong dehydrating acid, such as concentrated sulfuric acid (H2SO4) or polyphosphoric acid, with reaction times up to 24 hours and temperatures ranging from 80–180°C. researchgate.net Yields for this method can vary significantly, from 29% to 92%. researchgate.net

Mercury(II) salts have also been utilized to catalyze the cyclization of unsaturated precursors. For example, the intermolecular cyclization of an alkynyl-carboxylic acid can produce a six-membered morpholine-type ring. beilstein-journals.org However, a notable drawback of this particular method is that the stereochemistry of the starting chiral amino acid is not conserved, leading to racemic products in moderate yields. beilstein-journals.org

Table 2: Acid-Mediated Cyclization Approaches

PrecursorCatalyst/ReagentConditionsKey OutcomeReference
Bis(2-hydroxyethyl)amineH2SO4, Polyphosphoric acid80–180°C, up to 24hDehydrative Cyclization researchgate.net
Alkynyl-carboxylic acidHg(II)-saltNot SpecifiedForms morpholine ring; loss of stereochemistry beilstein-journals.org
Intramolecular Reductive Etherification

Intramolecular reductive etherification provides a powerful and stereoselective route to substituted morpholines. This strategy has been successfully applied to the synthesis of cis-2,6-disubstituted morpholines from readily available 1,5-diketone precursors. researchgate.netresearchgate.net The reaction is catalyzed by a Lewis acid, demonstrating a simple and efficient pathway to these structures. researchgate.netresearchgate.net This method was notably used in the total synthesis of the natural product (±)-chelonin A. researchgate.net

An indium(III)-catalyzed intramolecular reductive etherification has also been developed, proving to be an efficient method for constructing a variety of substituted morpholines, including 2-substituted, 2,3-, 2,5-, and 2,6-disubstituted derivatives. oup.com This protocol is valued for its high diastereoselectivity, excellent yields, and its compatibility with a wide range of functional groups. oup.com

Palladium-Catalyzed Hydroamination Reactions

Palladium-catalyzed hydroamination has emerged as a key technology for the stereoselective synthesis of morpholines. This reaction is a central step in producing 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. researchgate.netacs.org The process involves the selective attack of an unsaturated alcohol nucleophile on the aziridine, followed by the palladium-catalyzed hydroamination of the resulting aminoalkene, which yields the morpholine product as a single diastereomer in high yield. researchgate.net The efficiency and outcome of palladium-catalyzed C-N bond formations can be highly dependent on the choice of palladium carboxylate catalyst and the presence of carboxylic acid or metal carboxylate additives. nih.gov

The scope of palladium-catalyzed hydroamination extends to the reaction of vinylarenes with arylamines, which, in the presence of an acid cocatalyst, efficiently produces sec-phenethylamine products. organic-chemistry.org For instance, using a catalyst system of [Pd(OC(O)CF3)2] with a DPPF ligand and triflic acid (HOTf) as a cocatalyst can achieve yields greater than 99%. organic-chemistry.org This highlights the potential of palladium catalysis in forming the core structure that can lead to morpholine derivatives. organic-chemistry.orgresearchgate.net

Table 3: Palladium-Catalyzed Hydroamination for Morpholine Synthesis

SubstrateCatalyst SystemKey FeatureReference
Carbamate-protected aziridines and unsaturated alcoholsPalladium catalystStereoselective, single diastereomer produced researchgate.netacs.org
Vinylarenes and arylamines[Pd(OC(O)CF3)2]/DPPF + HOTfHigh efficiency (>99% yield) organic-chemistry.org
Reactions Involving Oxiranes and Aziridines

Strained three-membered rings, specifically oxiranes and aziridines, are valuable precursors for synthesizing the morpholine framework. researchgate.net These reactions leverage the high reactivity of the strained ring system toward nucleophilic attack. researchgate.net

A well-established method involves the reaction of enantiomerically pure (S)-epichlorohydrin, an oxirane, with amino alcohols. researchgate.net This one-pot procedure leads to enantiomerically pure 2-(hydroxymethyl)morpholines and has been adapted for the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid. researchgate.netacs.org The mechanism proceeds via a regioselective SN2 ring-opening of the oxirane by the amino alcohol.

Similarly, activated aziridines can be ring-opened by halogenated alcohols in the presence of a Lewis acid. researchgate.net The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the substituted morpholine. researchgate.net This strategy offers a highly regio- and stereoselective route to a variety of nonracemic morpholine derivatives in high yield. researchgate.net The synthesis of aziridine-2-carboxylic esters, which can serve as precursors, has also been achieved from corresponding oxirane-2-carboxylic esters. ru.nl

Synthesis of Protected this compound Derivatives

In multistep syntheses, it is often necessary to protect reactive functional groups. The nitrogen atom of the morpholine ring is frequently protected to prevent unwanted side reactions and to control reactivity during subsequent transformations.

N-Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in the synthesis of morpholine derivatives due to its stability under many reaction conditions and its straightforward removal under acidic conditions. thieme-connect.com

An operationally simple and efficient synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed starting from epichlorohydrin. researchgate.netacs.org A key advantage of this method is that it does not require chromatographic purification, which allows for high process throughput. researchgate.netacs.org Another enantioselective approach to prepare both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids employs a highly selective enzyme-catalyzed kinetic resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate intermediate as the pivotal step. researchgate.net

The introduction of the Boc group can also be achieved using specific catalytic systems. A greener, metal-free approach utilizes sulfonated reduced graphene oxide (SrGO) as a reusable solid acid catalyst for the chemoselective N-t-Boc protection of amines, including morpholine. thieme-connect.com This method works under ambient, solvent-free conditions and provides high yields (84–95%) in short reaction times. thieme-connect.com The N-Boc protected morpholine is a versatile intermediate, serving as a building block in the synthesis of various biologically active compounds. lookchem.com

Table 4: Selected Syntheses of N-Boc-Morpholine-2-carboxylic Acid

MethodStarting MaterialKey Reagent/StepAdvantageReference
Direct SynthesisEpichlorohydrinN-Boc protection integratedNo chromatography required researchgate.netacs.org
Enzymatic ResolutionRacemic n-butyl 4-benzylmorpholine-2-carboxylateEnzyme-catalyzed kinetic resolutionEnantioselective for (R) and (S) forms researchgate.net
N-Protection CatalysisMorpholineSulfonated reduced graphene oxide (SrGO)Green, metal-free, reusable catalyst thieme-connect.com
Other Amine Protecting Groups (e.g., Benzyloxycarbonyl)

The benzyloxycarbonyl (Cbz) group is a crucial amine protecting group in the synthesis of this compound derivatives. Its stability under various reaction conditions and its facile removal via hydrogenolysis make it a versatile tool for organic chemists.

The synthesis of (R)-4-((benzyloxy)carbonyl)this compound typically begins with the protection of the nitrogen atom in this compound. This is achieved by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in an organic solvent like dichloromethane. This reaction is a base-mediated acylation that proceeds with high selectivity and yield, generally exceeding 80%, under mild conditions that preserve the stereochemistry at the 2-position.

Following the reaction, a standard work-up procedure is employed, which involves washing the reaction mixture with aqueous solutions to remove salts and other impurities. The organic layer is then dried and concentrated. Purification of the final product to a high degree of purity (>97%) is typically accomplished through recrystallization or column chromatography, with confirmation by HPLC and NMR analysis. The Cbz group is robust, providing effective protection to the morpholine nitrogen, which allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine.

An alternative approach involves the direct acylation of the morpholine nitrogen with benzyl chloroformate under carefully controlled pH and temperature to prevent side reactions. Furthermore, some advanced synthetic routes utilize peptide coupling agents to incorporate this Cbz-protected morpholine derivative into more complex molecular structures.

Process Development and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of process efficiency, scalability, and safety. Key objectives in process development include maximizing throughput and minimizing the reliance on labor-intensive purification methods like chromatography.

High Process Throughput Methodologies

High-throughput experimentation (HTE) has emerged as a powerful tool for rapidly optimizing reaction conditions. beilstein-journals.org Automated platforms utilizing microtiter plates (96, 48, or 24-well plates) allow for the simultaneous screening of numerous reaction parameters, such as catalysts, solvents, and temperatures. beilstein-journals.org This parallel approach significantly accelerates the identification of optimal conditions for large-scale production. beilstein-journals.orgnih.gov

For instance, the development of a concise synthesis for (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin was designed for high process throughput by eliminating the need for chromatographic purification. researchgate.net Similarly, solid-phase synthesis has been explored for the high-throughput production of morpholine derivatives, offering a streamlined workflow. The use of slug flow methodology in continuous flow reactors is another advanced technique that enables high-throughput synthesis and optimization, with the potential for over 1,500 reactions in a 24-hour period. beilstein-journals.org

Minimization of Chromatographic Purification in Synthesis

Chromatographic purification is often a bottleneck in large-scale chemical production due to its solvent consumption, time requirements, and cost. Therefore, developing synthetic routes that yield products of high purity directly from the reaction mixture is a primary goal in process chemistry.

In another example, the synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin was specifically developed to be "chromatography-free," thereby enabling high process throughput. researchgate.net The choice of reagents and reaction conditions is critical in minimizing impurity formation. For instance, in the synthesis of a morpholino-ester, it was found that using morpholine itself as both the nucleophile and the base in a solvent-free reaction gave the best results and a high isolated yield of the desired product. acs.org

Synthesis of Substituted Morpholine-2-carboxylic Acids and Analogs

The synthesis of substituted morpholine-2-carboxylic acids and their analogs is of great interest due to their potential applications in drug discovery. Methodologies have been developed to introduce a variety of substituents onto the morpholine ring, as well as to create related heterocyclic structures.

Polysubstituted this compound Synthesis

The synthesis of polysubstituted morpholine derivatives often involves multi-step sequences. A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids were prepared through a cyclocondensation reaction between diglycolic anhydride (B1165640) and various amino acid esters. researchgate.net

Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. acs.org Starting from immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, N-alkyl-N-sulfonyl/acyl intermediates were synthesized on a solid phase. acs.org Subsequent cleavage from the resin using trifluoroacetic acid yielded the desired 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. acs.org The inclusion of triethylsilane in the cleavage cocktail led to the stereoselective reduction to the corresponding morpholine-3-carboxylic acids. acs.org

Synthesis of Morpholine-2,5-diones from Amino Acids

Morpholine-2,5-diones (MDs) are cyclic depsipeptides that can be synthesized from amino acids and serve as monomers for the production of biodegradable polydepsipeptides. acs.orgresearchgate.net A common and effective route for their synthesis is a two-step process. acs.org The first step involves the reaction of an amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid intermediate. acs.orgutwente.nl This reaction is typically performed in a biphasic system under Schotten-Baumann conditions, using a base like sodium hydroxide. acs.org

Synthesis of α-Aryloxybenzyl Analogues of this compound

α-Aryloxybenzyl analogues of morpholine represent a significant class of compounds, primarily recognized for their influence on the central nervous system (CNS) and their potential as antidepressant agents. researchgate.netresearchgate.netncl.res.in A key example from this class is Reboxetine, an orally active and selective norepinephrine (B1679862) reuptake inhibitor (NRI). researchgate.netresearchgate.net The development of efficient and stereoselective synthetic routes to access these complex structures is a key focus of medicinal chemistry research. researchgate.net

A prominent and highly effective strategy for synthesizing enantiomerically pure α-aryloxybenzyl analogues of this compound involves an enzyme-catalyzed kinetic resolution as the pivotal step. researchgate.net This methodology provides access to both (R)- and (S)-enantiomers of the this compound scaffold, which are essential building blocks for the target analogues. researchgate.net

The synthesis commences with the preparation of a racemic precursor. researchgate.net The process starts from N-benzylethanolamine, which undergoes a three-step sequence to yield racemic n-butyl 4-benzylmorpholine-2-carboxylate. researchgate.net This sequence involves:

Reaction with 2-chloroacrylonitrile (B132963) in diethyl ether (Et₂O). researchgate.net

Treatment with potassium tert-butoxide in dimethyl ether (DME). researchgate.net

Reaction with butanol in the presence of sulfuric acid (H₂SO₄). researchgate.net

The core of the stereoselective synthesis is the kinetic resolution of the resulting racemic n-butyl ester. researchgate.net This is achieved using the enzyme Candida rugosa lipase in a biphasic solvent system of tert-butyl methyl ether (t-BuOMe) and water. researchgate.net The enzyme exhibits high stereoselectivity, catalyzing the hydrolysis of the (S)-ester to the corresponding (S)-acid, while the (R)-ester remains unreacted. researchgate.net This enzymatic resolution is highly efficient, especially on a larger scale, affording the (R)-ester in 94% yield with an enantiomeric excess (ee) of over 99%, and the (S)-acid in 97% yield with an ee also exceeding 99%. researchgate.net

These enantiomerically pure intermediates, the (S)-acid and the (R)-ester, are then converted through further steps into the final target compounds, such as the various stereoisomers of reboxetine and its analogues. researchgate.net The synthesis of a range of α-aryloxybenzyl morpholine derivatives has been reported, demonstrating the versatility of this approach for creating a library of compounds with diverse substitution patterns on the aryl and phenoxy rings.

The following table details examples of synthesized α-aryloxybenzyl analogues of morpholine, typically prepared as hydrochloride salts for stability and handling.

Table 1: Examples of Synthesized α-Aryloxybenzyl Morpholine Analogues This table is interactive. You can sort and filter the data.

Compound Number Chemical Name
1 (2S)-2-[(1S)-(2-Chloro-4-fluorophenoxy)-(3-fluorophenyl)methyl]morpholine hydrochloride
2 (2S)-2-[(1S)-(2-Methoxy-4-methylphenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride
3 (2S)-2-[(1S)-(2-Chloro-4-fluorophenoxy)-(3-methoxyphenyl)methyl]morpholine hydrochloride
4 (2S)-2-[(1S)-(2,4-Difluorophenoxy)(3-fluoro-phenyl)methyl]morpholine hydrochloride
5 (2S)-2-[(1S)-(3-Fluorophenyl)(2,4,6-trifluorophenoxy)methyl]morpholine hydrochloride
6 (2S)-2-[(1S)-(3-Fluorophenyl)(2-propylphenoxy)methyl]morpholine hydrochloride
7 (2S)-2-[(1S)-(3-Fluorophenyl)(4-trifluoromethylphenoxy)methyl]morpholine hydrochloride
8 (2S)-2-[(1S)-(4-Fluoro-2-methoxyphenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride
9 (2S)-2-[(1S)-(2-Chloro-5-fluorophenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride
10 (2S)-2-[(1S)-(2-Bromo-4-fluorophenoxy)(3-methoxyphenyl)methyl]morpholine hydrochloride
11 (2S)-2-[(1S)-(4-Chloro-phenyl)(4-fluoro-2-methoxyphenoxy)methyl]morpholine hydrochloride
12 (2S)-2-[(1S)-(2-Chloro-4-fluorophenoxy)(4-chlorophenyl)methyl]morpholine hydrochloride

Data sourced from patent literature describing analogues prepared in a manner analogous to the primary synthetic routes. google.com

Advanced Research in Medicinal Chemistry and Biological Activity of Morpholine 2 Carboxylic Acid Derivatives

Pharmacological Targeting and Mechanism of Action Studies

Derivatives of Morpholine-2-carboxylic acid are designed to engage with specific biological targets, including enzymes and receptors, thereby initiating a cascade of events at the molecular level. nih.govnih.gov The ability of the morpholine (B109124) moiety to participate in molecular interactions enhances the potency of these compounds, while the carboxylic acid group often plays a crucial role in anchoring the molecule to its target. nih.gov

Enzyme Inhibition and Modulation by this compound

The this compound framework is a key component in the design of various enzyme inhibitors. researchgate.net Its structural features allow for precise interactions within enzyme active sites, leading to potent and often selective inhibition. researchgate.net This inhibitory action is the foundation for the therapeutic potential of its analogs in diseases driven by enzyme dysregulation. nih.govresearchgate.net

The efficacy of this compound derivatives as enzyme inhibitors stems from their ability to form specific, high-affinity interactions with amino acid residues within the catalytic site. The morpholine ring acts as a versatile scaffold, correctly positioning the critical carboxylic acid and other pharmacophoric elements for optimal binding. nih.gov

A prominent example is the inhibition of kinases, a class of enzymes frequently targeted in oncology. nih.gov Morpholine-containing compounds have been developed as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. researchgate.netnih.gov Molecular modeling and structural studies reveal that the morpholine moiety can fit into specific pockets within the kinase domain. For instance, in mTOR inhibitors, chiral morpholine derivatives show that steric bulk on the ring can be accommodated in a deep pocket of the enzyme's hinge region, a feature that contributes to selectivity over other kinases like PI3K. researchgate.net

In the context of neurodegenerative diseases, derivatives have been designed to target enzymes such as β-Secretase (BACE-1). nih.gov Molecular docking studies of C-2 substituted morpholine derivatives showed the thioamide moiety of an analog forming interactions with the catalytic residue Asp228. nih.gov Similarly, novel morpholine-bearing quinoline (B57606) derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease, with some compounds showing inhibitory potency comparable to the reference drug galantamine. mdpi.com

The data below summarizes the inhibitory activity of selected morpholine-containing compounds against various enzyme targets.

Compound ClassEnzyme TargetKey Interacting ResiduesBiological Activity (IC₅₀/Kᵢ)
Morpholine-acetamideCarbonic AnhydraseNot Specified8.12 µM
Morpholine-bearing QuinolineAcetylcholinesterase (AChE)Not Specified1.94 µM
Chiral PyrazolopyrimidinemTORLeucine (hinge region)~0.1-100 nM
ZSTK474 AnalogPI3KαNot Specified2.9 nM
Isothiazolo[4,3-b]pyridinePIKfyveNot Specified8 nM

Data sourced from multiple research findings. researchgate.netnih.govmdpi.comnih.govmdpi.com

By inhibiting specific enzymes, this compound derivatives can effectively modulate entire biochemical signaling cascades. This pathway modulation is the ultimate mechanism through which these compounds exert their therapeutic effects.

The inhibition of the PI3K/mTOR pathway is a prime example of this mechanism. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Morpholine-containing inhibitors that target key kinases in this cascade can halt aberrant signaling, thereby suppressing tumor growth. nih.gov For instance, analogs of the PI3K inhibitor ZSTK474, which contains two morpholine groups, demonstrate that modifications to this moiety directly impact the inhibition of the PI3K isoforms and, consequently, the downstream signaling that promotes cell viability. nih.gov

In neurodegenerative disorders like Alzheimer's disease, the inhibition of enzymes such as AChE and BACE-1 directly impacts disease-related pathways. nih.govresearchgate.net By inhibiting AChE, morpholine derivatives can increase the levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit seen in the disease. mdpi.com Inhibition of BACE-1 interferes with the production of amyloid-β peptides, which are central to the formation of amyloid plaques in the brain. nih.gov

Furthermore, certain morpholine-acetamide derivatives have been shown to inhibit carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α), pathways associated with tumor cell survival in hypoxic environments, particularly in ovarian cancer. nih.gov

Receptor Interaction and Affinity Studies

In addition to enzyme inhibition, analogs of this compound have been developed as ligands with high affinity for various cell surface and intracellular receptors. The morpholine ring often contributes to the compound's ability to fit into receptor binding pockets and can improve pharmacokinetic properties, including permeability across the blood-brain barrier for central nervous system (CNS) targets. nih.gov

One area of investigation involves the cannabinoid receptors. For example, a 2-oxoquinoline carboxylic acid derivative named KP23, which incorporates a morpholine structure, was developed as a high-affinity ligand for the Cannabinoid Type 2 (CB2) receptor. mdpi.com This receptor is upregulated in activated microglia during neuroinflammation, making it a valuable target for both therapeutic intervention and imaging in neurodegenerative diseases. The affinity of KP23 for the CB2 receptor was found to be high, with a Kᵢ value of 9.6 nM. mdpi.com

Research has also explored the interaction of quinolinecarboxylic acid derivatives with serotonin (B10506) 5-HT₃ receptors. researchgate.net These studies suggest that the receptor sites can accommodate the acyl group of these derivatives and that there is an optimal spatial distance between key nitrogen atoms in the ligand for high-affinity binding. researchgate.net

Stereospecific Interactions with Biological Targets

The chiral center at the C-2 position of the this compound ring is of paramount importance for biological activity. The specific stereochemistry—either the (R) or (S) configuration—determines the three-dimensional arrangement of the crucial carboxylic acid group and other substituents. This precise spatial orientation is critical for establishing effective interactions, such as hydrogen bonds, with the chiral environment of a biological target like an enzyme's active site. researchgate.net

The synthesis of enantiomerically pure morpholine building blocks is a key focus in medicinal chemistry, as different enantiomers of a drug candidate can exhibit vastly different potency and selectivity profiles. researchgate.netresearchgate.net For example, in the development of mTOR inhibitors, it was found that for pairs of chiral morpholine derivatives, the (R)-enantiomer consistently had a higher affinity for the target enzyme than the corresponding (S)-configured compound. researchgate.net This highlights that the biological target can distinguish between stereoisomers, favoring the one that provides a more complementary fit. The ability to synthesize specific stereoisomers, such as (S)-N-Boc-morpholine-2-carboxylic acid, is therefore essential for optimizing the pharmacological activity of these derivatives. researchgate.net

Therapeutic Applications and Potential of this compound Analogs

The diverse mechanisms of action of this compound derivatives translate into a wide spectrum of potential therapeutic applications. The ability to fine-tune the core structure allows medicinal chemists to develop analogs targeted against various diseases. nih.gove3s-conferences.org

In oncology , these derivatives are extensively explored as anticancer agents. sciforum.netnih.gov Their ability to inhibit key kinases in the PI3K/mTOR pathway makes them promising candidates for treating cancers characterized by aberrant signaling. researchgate.netnih.gov Furthermore, derivatives have shown antiproliferative activity against various cancer cell lines, including breast and ovarian cancer, by targeting other enzymes like carbonic anhydrase and topoisomerase. nih.govwisdomlib.orgjapsonline.com

In the field of neurodegenerative diseases , this compound analogs are being developed to combat conditions like Alzheimer's and Parkinson's disease. nih.govresearchgate.net By targeting enzymes such as cholinesterases (AChE, BuChE), monoamine oxidases (MAO-A, MAO-B), and BACE-1, these compounds aim to address neurotransmitter deficiencies and the pathological accumulation of amyloid plaques. nih.govmdpi.com

The table below outlines the potential therapeutic areas and corresponding molecular targets for these compounds.

Therapeutic AreaMolecular Target(s)Rationale
Oncology PI3K, mTOR, Carbonic Anhydrase, TopoisomeraseInhibition of pathways critical for tumor cell growth, proliferation, and survival. nih.govnih.govsciforum.net
Neurodegenerative Diseases AChE, BuChE, MAO-A, MAO-B, BACE-1, CB2 ReceptorModulation of neurotransmission, reduction of amyloid plaque formation, and neuroinflammation. nih.govmdpi.commdpi.com
Viral Infections PIKfyve KinasePerturbation of endosomal trafficking required for viral replication (e.g., Ebola, SARS-CoV-2). mdpi.com
Metabolic Diseases α-GlucosidaseInhibition of carbohydrate digestion as a potential approach for managing diabetes. mdpi.com

Furthermore, the inhibition of lipid kinases such as PIKfyve has revealed broad-spectrum antiviral activity against viruses like Ebola and SARS-CoV-2, opening avenues for the development of novel anti-infective agents. mdpi.com Other research has pointed to the potential of morpholine-based compounds as α-glucosidase inhibitors , suggesting applications in metabolic disorders such as diabetes. mdpi.com

Antitumor Activity Research

The morpholine ring is a key structural motif in a variety of synthetic compounds that have demonstrated a wide range of therapeutic applications, including significant potential as anticancer agents. sciforum.net Researchers have synthesized and evaluated numerous derivatives of this compound for their in vitro anti-proliferative activity against various cancer cell lines.

One study focused on a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives. sciforum.net These compounds were tested against murine neoplastic cells (DLA and EAC) and human cancer cell lines, including MCF-7 (breast) and A549 (lung). sciforum.net The cytotoxic studies revealed that the presence of a methyl group on the benzophenone (B1666685) moiety was crucial for anti-proliferative activity. sciforum.net Specifically, a bromo substitution at the ortho position (compound 8b) and a methyl group at the para position (compound 8f) on a ring of the benzophenone were identified as significant for enhanced anti-mitogenic activity. sciforum.net Further investigation through clonogenic assays and FACS analysis suggested that compounds 8b and 8f have the potential for prolonged anti-mitogenicity against a diverse range of cancer cells. sciforum.net

Another area of investigation involves morpholine-substituted quinazoline (B50416) derivatives. nih.gov A series of these compounds were synthesized and evaluated for their cytotoxic potential against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov Notably, these compounds were found to be non-toxic against normal HEK293 cells at a concentration of 25 μM, indicating a degree of selectivity for cancer cells. nih.gov Within this series, compounds AK-3 and AK-10 demonstrated significant cytotoxic activity against all three cancer cell lines. nih.gov Mechanistic studies, including docking, suggested that these compounds may exert their effect by binding to Bcl-2 proteins and inducing apoptosis. nih.gov

Furthermore, novel morpholine-acetamide derivatives have been designed and screened for their anticancer potential, particularly against ovarian cancer. nih.gov Compounds 1h and 1i from this series significantly inhibited the proliferation of the ovarian cancer cell line ID8. nih.gov These compounds also exhibited significant inhibitory effects on hypoxia-inducible factor-1α (HIF-1α), a key protein in tumor survival and progression. nih.gov

The research into morpholine derivatives as anticancer agents has also explored their potential as topoisomerase II inhibitors. wisdomlib.org Molecular docking studies have suggested that these derivatives can effectively interact with the amino acids of the enzyme, indicating a potential mechanism for their anticancer effects. wisdomlib.org

Below is a data table summarizing the antitumor activity of selected this compound derivatives.

CompoundCancer Cell LineIC50 (μM)Source
8b DLA, EAC, MCF-7, A549Not specified, but noted for significant anti-mitogenic activity sciforum.net
8f DLA, EAC, MCF-7, A549Not specified, but noted for significant anti-mitogenic activity sciforum.net
AK-3 A5499.21 ± 0.78 nih.gov
MCF-74.12 ± 0.31 nih.gov
SHSY-5Y5.18 ± 0.42 nih.gov
AK-10 A5498.55 ± 0.67 nih.gov
MCF-73.15 ± 0.23 nih.gov
SHSY-5Y3.36 ± 0.29 nih.gov
1h ID8 (Ovarian)9.40 nih.gov
1i ID8 (Ovarian)11.2 nih.gov

Antiviral and HIV-Protease Inhibiting Activity

The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) necessitates the development of novel therapeutic agents. Morpholine derivatives have been investigated as potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. nih.govnih.gov The flexibility of heterocyclic moieties like morpholine when used as P2 ligands in HIV-1 protease inhibitors is thought to allow for better adaptation to the active site of mutant proteases, thereby enhancing activity against drug-resistant variants. nih.govnih.gov

A study detailing the design, synthesis, and biological evaluation of a new series of inhibitors containing morpholine derivatives as P2 ligands has shown promising results. nih.govnih.gov In this research, both carbamate (B1207046) and carbamido inhibitors were synthesized and tested for their enzymatic and antiviral activities. nih.govnih.gov

The results indicated that several of the synthesized compounds displayed impressive enzymatic inhibitory activity with Ki values in the nanomolar range and antiviral activity with IC50 values from submicromolar to nanomolar concentrations. nih.gov Notably, the carbamate inhibitor 23a and the carbamido inhibitor 27a exhibited superior activity compared to the established drug Darunavir (DRV). nih.govnih.gov Compound 23a had an enzyme Ki of 0.092 nM and an antiviral IC50 of 0.41 nM, while compound 27a showed a Ki of 0.21 nM and an IC50 of 0.95 nM. nih.govnih.gov These compounds also demonstrated excellent inhibitory activity, with inhibition rates of 94% and 91%, respectively. nih.govnih.gov

Furthermore, these novel morpholine derivatives showed significant antiviral activity against DRV-resistant HIV-1 variants. nih.govnih.gov The inhibitory potency of compounds 23a and 27a against DRV-resistant mutations showed only a 2- to 8-fold increase in EC50 values compared to the wild-type virus. In contrast, Darunavir exhibited a 60-fold increase in EC50 against these resistant mutations. nih.gov This suggests that incorporating morpholine derivatives as P2 ligands is a favorable strategy for enhancing activity against DRV-resistant HIV-1 mutants. nih.gov

Molecular modeling studies provided insights into the interactions between these inhibitors and the HIV-1 protease. While van der Waals and hydrophobic interactions were observed between the morpholine P2 ligand and the S2 subsite of the protease, it was noted that the nitrogen atom of the morpholine was oriented inward, which may limit its ability to form hydrogen bonds with the enzyme's residues. nih.gov Future research may focus on exposing the nitrogen atom to potentially enhance antiviral activity further. nih.gov

The following table summarizes the in vitro activity of key morpholine-based HIV-1 protease inhibitors.

CompoundEnzyme Ki (nM)Antiviral IC50 (nM)Source
23a 0.0920.41 nih.govnih.gov
27a 0.210.95 nih.govnih.gov
Darunavir (DRV) Not SpecifiedNot Specified in this context, used as a comparator nih.govnih.gov

Antibacterial and Antimicrobial Properties

The rise of multidrug-resistant bacteria presents a significant global health challenge, driving the need for new antibacterial agents with novel mechanisms of action. The morpholine moiety has been incorporated into various bioactive molecules to enhance their therapeutic potency, including their antibacterial activity. nih.gov

Recent research has focused on the design and synthesis of ruthenium-based antibacterial agents modified with a morpholine moiety. nih.gov This approach aims to develop metalloantibiotics with a multi-target mechanism of action. nih.gov A series of these ruthenium complexes were synthesized and evaluated for their antibacterial activity. nih.gov

Screening of these compounds revealed that the most active complex, Ru(ii)-3, exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of just 0.78 μg/mL. nih.gov This level of potency is superior to many clinically used antibiotics. nih.gov Importantly, Ru(ii)-3 not only demonstrated excellent bactericidal efficacy but also showed the ability to overcome bacterial resistance. nih.gov

Further mechanistic studies indicated that Ru(ii)-3 exerts its antibacterial effect through multiple mechanisms. It was found to disrupt the bacterial membrane and induce the production of reactive oxygen species (ROS) within the bacteria. nih.gov Additionally, Ru(ii)-3 was effective at removing biofilms produced by the bacteria and inhibiting the secretion of bacterial exotoxins. nih.gov It also showed synergistic effects, enhancing the activity of several existing antibiotics. nih.gov

The in vivo efficacy of these morpholine-modified ruthenium agents was confirmed in animal infection models, where Ru(ii)-3 demonstrated significant anti-infective activity. nih.gov These findings highlight the potential of morpholine-modified ruthenium complexes as promising candidates for new antibiotics to combat drug-resistant bacterial infections. nih.gov

The table below summarizes the antibacterial activity of the most active morpholine-modified ruthenium-based agent.

CompoundBacteriaMIC (μg/mL)Source
Ru(ii)-3 Staphylococcus aureus0.78 nih.gov

Analgesic and Anti-inflammatory Activity

The morpholine scaffold is a constituent of various compounds that exhibit a broad spectrum of biological activities, including analgesic and anti-inflammatory effects. researchgate.net Research has demonstrated that the incorporation of a morpholine group into the structure of known anti-inflammatory drugs can enhance their activity. For instance, modifying classic anti-inflammatory agents like ibuprofen (B1674241) and indomethacin (B1671933) with a morpholine moiety has been shown to increase their selective COX-2 inhibition. researchgate.net

In one study, a series of novel 2-(2-arylmorpholino)ethyl esters of ibuprofen hydrochlorides were designed and synthesized. researchgate.net Among the synthesized compounds, 2a and 2n displayed the most potent anti-inflammatory activity, with inhibition rates of 95% and 92.7%, respectively. researchgate.net Their analgesic effects were also significant, with both compounds showing a 100% inhibition rate, which was greater than or nearly equivalent to that of the standard drug indomethacin. researchgate.net

Another investigation focused on the synthesis of morpholine Mannich bases of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) to evaluate their antioxidant and anti-inflammatory properties. japsonline.com The study found that while the introduction of the morpholine Mannich base generally lowered the antioxidant activity of the parent compounds, it enhanced their anti-inflammatory activity. japsonline.com Compounds 4c and 4d, which feature a morpholine Mannich base substituent on the phenolic moiety and either a methoxy (B1213986) or fluoro substituent at the para position of the other phenyl ring, exhibited potent anti-inflammatory activity. Their IC50 values for the inhibition of BSA denaturation were 25.3 µM and 26.3 µM, respectively, which were comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com

Furthermore, a study on novel benzothiazole (B30560) derivatives incorporating a morpholine ring also reported significant anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i effectively inhibited carrageenan-induced rat paw edema, with inhibition percentages of 72%, 76%, and 80% for 17c, and 64%, 73%, and 78% for 17i at 1, 2, and 3 hours, respectively. nih.gov In terms of analgesic activity, compounds 17c, 17g, and 17i showed ED50 values comparable to the standard drug celecoxib. nih.gov

The table below presents the anti-inflammatory and analgesic activity of selected morpholine derivatives.

CompoundAnti-inflammatory Activity (% Inhibition)Analgesic Activity (ED50 µM/kg)Source
2a 95%100% inhibition researchgate.net
2n 92.7%100% inhibition researchgate.net
4c IC50 = 25.3 µM (inhibition of BSA denaturation)Not specified japsonline.com
4d IC50 = 26.3 µM (inhibition of BSA denaturation)Not specified japsonline.com
17c 72% (1h), 76% (2h), 80% (3h) (rat paw edema)96 (0.5h), 102 (1h), 89 (2h) nih.gov
17i 64% (1h), 73% (2h), 78% (3h) (rat paw edema)84 (0.5h), 72 (1h), 69 (2h) nih.gov

Central Nervous System (CNS) Activity and Reuptake Inhibition

The morpholine scaffold is a prominent feature in several drugs with activity in the central nervous system (CNS), including antidepressants like reboxetine (B1679249), moclobemide, and viloxazine. researchgate.netacs.org The physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile and its pKa value, contribute to its utility in CNS drug design by potentially improving solubility and permeability across the blood-brain barrier. acs.orgnih.gov Research into this compound derivatives has explored their potential as inhibitors of monoamine reuptake, a key mechanism of action for many antidepressant medications. nih.gov

A study focused on the design and synthesis of single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives as inhibitors of monoamine reuptake. nih.gov An enantioselective synthesis was employed, with a key step being a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov The investigation of structure-activity relationships revealed that the inhibition of serotonin and noradrenaline reuptake is dependent on both the stereochemistry and the substitution on the aryl/aryloxy rings. nih.gov This allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual serotonin-noradrenaline reuptake inhibitors (SNRIs). nih.gov

Noradrenaline Reuptake Inhibition (NRI)

Noradrenaline reuptake inhibitors (NRIs) function by blocking the norepinephrine (B1679862) transporter (NET), which leads to an increase in the extracellular concentrations of norepinephrine and can enhance adrenergic neurotransmission. wikipedia.org NRIs are utilized in the treatment of conditions such as ADHD, narcolepsy, and major depressive disorder. wikipedia.org

In the study of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, it was found that specific structural modifications could confer selectivity for noradrenaline reuptake inhibition. nih.gov The development of structure-activity relationships was achieved by optimizing the individual ring components of the structure to enhance NRI potency and selectivity over other monoamine transporters. nih.gov This research led to the identification of several novel morpholine derivatives with a potent and selective NRI profile. nih.gov One of the compounds, a potent and selective dual SNRI, (SS)-5a, was selected for further pre-clinical evaluation. nih.gov

Serotonin Reuptake Inhibition (SRI)

Serotonin reuptake inhibitors (SRIs) are a class of compounds that block the reabsorption of serotonin into the presynaptic neuron, thereby increasing the levels of serotonin in the synaptic cleft. This mechanism is central to the action of many widely prescribed antidepressants.

The investigation into 2-[(phenoxy)(phenyl)methyl]morpholine derivatives also identified compounds with selective serotonin reuptake inhibiting properties. nih.gov The structure-activity relationship studies established that both the stereochemistry and the substitution patterns on the aryl and aryloxy rings were crucial determinants of SRI activity. nih.gov This allowed for the differentiation of compounds that were selective SRIs from those that were selective NRIs or dual SNRIs. nih.gov

The following table provides a conceptual summary of the reuptake inhibition profiles of the studied morpholine derivatives.

Compound ClassReuptake Inhibition ProfileKey Structural DeterminantsSource
2-[(phenoxy)(phenyl)methyl]morpholine derivativesSelective SRI, Selective NRI, or Dual SNRIStereochemistry, Aryl/aryloxy ring substitution nih.gov
Dual Noradrenaline and Serotonin Reuptake Inhibition (SNRI)

This compound derivatives have been identified as a promising scaffold for the development of dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs). Research has demonstrated that single enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives are effective inhibitors of monoamine reuptake. The specific biological activity is dependent on both the stereochemistry and the substitution patterns on the aryl and aryloxy rings. This has led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs within the same chemical series. researchgate.net

One notable compound, (SS)-2-[(phenoxy)(phenyl)methyl]morpholine, has been identified as a potent and selective dual SNRI and was selected for further preclinical evaluation. researchgate.net The development of these dual inhibitors is significant as they are utilized in the management of various psychiatric disorders. acs.org The ability to fine-tune the selectivity of these morpholine derivatives highlights their potential as a versatile platform for designing novel therapeutics targeting the monoamine transporter system. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

The exploration of this compound derivatives has been significantly guided by Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These investigations are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds.

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The three-dimensional arrangement of atoms within the molecule can significantly impact its interaction with biological targets. researchgate.netcbspd.com For instance, in the case of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the stereochemistry is a key determinant of their activity as monoamine reuptake inhibitors. researchgate.net

Research has shown that the (SS) and (RR) enantiomers can exhibit different pharmacological profiles, leading to selective serotonin reuptake inhibition, selective noradrenaline reuptake inhibition, or dual reuptake inhibition. researchgate.net This stereochemical dependence highlights the importance of enantioselective synthesis to isolate the desired stereoisomer with the optimal therapeutic activity. The specific orientation of substituents on the chiral centers of the morpholine ring dictates the binding affinity and selectivity for the serotonin and noradrenaline transporters. researchgate.net

Impact of Substituent Patterns on Pharmacological Profiles

The pharmacological profiles of this compound derivatives are heavily influenced by the nature and position of substituents on the molecule. nih.govnih.gov SAR studies have demonstrated that modifications to the aryl and aryloxy rings of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives can modulate their potency and selectivity as serotonin and noradrenaline reuptake inhibitors. researchgate.net

For example, the introduction of different functional groups at various positions on the phenyl rings can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the binding sites of the monoamine transporters. mdpi.com This allows for the fine-tuning of the pharmacological activity, enabling the development of compounds with desired profiles, such as selective or dual-acting inhibitors. researchgate.net The systematic exploration of substituent effects is a cornerstone of the lead optimization process for this class of compounds. nih.govmdpi.com

Below is an interactive data table summarizing the impact of stereochemistry and substitution on the inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake for a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives.

Rational Design of Bioactive this compound Analogs

The rational design of bioactive this compound analogs leverages the understanding gained from SAR and QSAR studies to create new molecules with improved therapeutic properties. mdpi.com This approach involves the targeted modification of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

By identifying the key structural features required for a desired biological activity, medicinal chemists can design novel analogs with a higher probability of success. nih.gov For example, computational modeling and molecular docking studies can be used to predict how different analogs will interact with their biological targets, guiding the synthesis of the most promising candidates. nih.gov This design-led approach accelerates the drug discovery process and facilitates the development of optimized therapeutic agents based on the this compound framework. mdpi.com

Prodrug Development and Pharmacokinetic Enhancement

The development of prodrugs is a key strategy to improve the pharmacokinetic properties of drug candidates, and this approach is applicable to derivatives of this compound. uobabylon.edu.iqnih.gov The carboxylic acid group in this compound can be chemically modified to form a prodrug, which is then converted to the active parent drug in the body. nih.govnih.gov This strategy can be employed to enhance properties such as solubility, membrane permeability, and metabolic stability. acs.orgnih.gov

A common approach for carboxylic acid-containing drugs is the formation of ester prodrugs. nih.govmdpi.comnih.gov For instance, morpholinoalkyl esters have been successfully used as prodrugs to improve the oral delivery of diclofenac. This strategy could be applied to this compound derivatives to enhance their absorption and bioavailability. The ester linkage is designed to be cleaved by esterase enzymes present in the body, releasing the active carboxylic acid derivative. nih.govmdpi.comnih.gov

Below is an interactive data table illustrating the effect of a prodrug strategy on the solubility and lipophilicity of a model carboxylic acid drug, diclofenac, through the formation of morpholinoalkyl esters.

Improvement of Solubility and Bioavailability

A significant challenge in drug development is overcoming the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which often leads to low bioavailability and limits therapeutic efficacy. nih.govwiley-vch.de The prodrug approach is a well-established strategy to surmount this issue, involving the chemical modification of a drug into an inactive form that converts back to the active parent drug in vivo. nih.gov this compound is an excellent candidate for creating such prodrugs due to the inherent properties of the morpholine moiety.

Research on direct renin inhibitors has utilized a closely related 2-carbamoyl morpholine scaffold (an amide of this compound). nih.gov In these studies, the morpholine ring was introduced to improve binding affinity and molecular properties. The oxygen atom of the morpholine ring was found to form crucial hydrogen bonds with the target enzyme, contributing to the compound's high potency. nih.gov While this work focused on binding, the underlying principle of using the substituted morpholine scaffold to achieve desirable drug-like properties is directly relevant. By converting a poorly soluble drug into a prodrug using this compound, the resulting derivative is expected to exhibit enhanced solubility, leading to better dissolution in gastrointestinal fluids and consequently, improved oral bioavailability. wiley-vch.de

Below is a data table illustrating the rationale for using this compound derivatives to improve these key pharmaceutical properties.

Parent Drug Class Modification Strategy Rationale for Improved Solubility & Bioavailability Key Moieties
Highly Lipophilic Anticancer AgentEsterification of a hydroxyl group on the parent drug with the carboxyl group of this compound.The addition of the polar morpholine ring increases the hydrophilicity and aqueous solubility of the molecule. The resulting ester prodrug can be cleaved in vivo to release the active drug.Morpholine Ring, Carboxylic Acid (as ester link)
Nonsteroidal Anti-inflammatory Drug (NSAID)Amidation of the this compound with an amine functional group on the parent drug.Masks the parent drug's functional group while introducing a solubilizing moiety. The amide bond can be designed for enzymatic cleavage in the target tissue.Morpholine Ring, Carboxylic Acid (as amide link)
Antiviral Nucleoside AnalogueLinking this compound as an amino acid-like promoiety.Aims to improve solubility and potentially engage with active transporters in the gut, similar to amino acid prodrugs like valacyclovir, enhancing absorption. mdpi.combohrium.comMorpholine Ring, Carboxylic Acid

Design of Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action (e.g., a tumor or a specific organ), thereby increasing efficacy and reducing systemic toxicity. publichealthtoxicology.com This is often achieved by conjugating a potent drug to a targeting ligand—such as an antibody, peptide, or small molecule—that specifically recognizes and binds to receptors overexpressed on target cells. nih.gov

The this compound scaffold is well-suited for this application. The carboxylic acid functional group provides a reactive "handle" for chemical conjugation. It can be readily activated to form amide or ester linkages with corresponding amine or hydroxyl groups on targeting ligands or linker molecules. nih.gov This allows for the construction of sophisticated drug delivery systems where the morpholine derivative acts as a stable bridge between the drug payload and the targeting moiety.

The following table outlines the design principles for incorporating this compound derivatives into targeted drug delivery systems.

Targeting Strategy Role of this compound Derivative Conjugation Chemistry Example Potential Application
Antibody-Drug Conjugate (ADC)Acts as a component of the linker connecting the cytotoxic drug to the monoclonal antibody.The carboxylic acid is activated (e.g., with EDC/NHS) and reacts with an amine group on the antibody or a bifunctional linker.Oncology: Delivering a potent chemotherapeutic agent directly to tumor cells expressing a specific surface antigen.
Peptide-Targeted DeliveryServes as the scaffold to attach a cell-penetrating or receptor-targeting peptide to a drug.Amide bond formation between the this compound and the N-terminus of the peptide.Delivery of drugs across the blood-brain barrier or to specific tissues expressing the peptide's target receptor.
Polymer-Drug ConjugatesUsed to attach a drug to a biocompatible polymer like polyethylene (B3416737) glycol (PEG).The carboxylic acid group is conjugated to a functional group on the polymer backbone.Improves drug solubility, extends circulation half-life, and can achieve passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. acs.org

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The constrained conformation of the morpholine (B109124) ring system is a desirable feature for the synthesis of intricate molecular structures with well-defined three-dimensional shapes.

Peptide Synthesis Intermediates

Morpholine-2-carboxylic acid serves as a constrained, non-proteinogenic amino acid analog for incorporation into peptide chains. Its rigid structure helps to induce specific secondary structures, such as turns and helices, which are crucial for biological activity. In peptide synthesis, the nitrogen of the morpholine ring is typically protected with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to facilitate controlled amide bond formation. researchgate.net The use of these protected this compound units allows for their integration into peptide sequences using standard solid-phase or solution-phase synthesis protocols. masterorganicchemistry.com This strategy has been employed to create peptides with enhanced stability against enzymatic degradation and improved conformational stability. The synthesis of morpholine-2,5-diones from amino acids also provides key intermediates for producing polydepsipeptides, a class of biodegradable polymers with potential medicinal applications. acs.org

Peptidomimetics and Foldamer Design

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a significant area of medicinal chemistry. This compound is an attractive building block for this purpose, as its inclusion can impart desirable pharmacokinetic properties. Diversity-oriented synthesis strategies have utilized amino acid and carbohydrate derivatives to generate libraries of sp³-rich morpholine scaffolds for peptidomimetic discovery. frontiersin.orgresearchgate.net

Furthermore, the defined stereochemistry and rigid structure of this compound make it an excellent monomer unit for the design of foldamers. nih.gov Foldamers are synthetic oligomers that adopt stable, predictable secondary structures similar to proteins and nucleic acids. duke.edu By incorporating morpholine-based units, chemists can design novel folding patterns, creating frameworks for molecular recognition, catalysis, or therapeutic applications. uni-muenchen.de

Agrochemical Applications

The morpholine heterocyclic core is a key structural motif in a variety of agrochemicals. lifechemicals.com Although research often focuses on a range of morpholine derivatives, the fundamental ring structure present in this compound is crucial for biological activity. nih.govresearchgate.net Notably, many morpholine-based fungicides act as ergosterol (B1671047) biosynthesis inhibitors, disrupting the formation of fungal cell membranes. chemicalbook.com A prominent example is Tridemorph, a systemic fungicide used to control powdery mildew in cereals. mdpi.com The morpholine scaffold's role as a pharmacophore highlights the potential for derivatives of this compound to be explored in the development of new, effective crop protection agents. nih.gov

Role in Catalysis

The unique electronic and structural properties of the morpholine ring have led to its use in the development of novel catalysts, particularly in the field of asymmetric organocatalysis.

Organocatalyst Development and Mechanism

Derivatives of this compound have been successfully designed as highly efficient organocatalysts. nih.gov These catalysts are particularly effective in promoting carbon-carbon bond-forming reactions. The presence of both a secondary amine (the morpholine nitrogen) and a carboxylic acid group allows for a bifunctional activation mechanism. The amine can activate substrates through the formation of an enamine or iminium ion, while the carboxylic acid can act as a Brønsted acid or base, or as a hydrogen-bond donor to orient the reactants and control stereochemistry. nih.gov

Research has shown that the carboxylic acid function at the C-2 position of the morpholine ring is essential for catalytic activity and stereocontrol in reactions such as the 1,4-addition (Michael reaction) of aldehydes to nitroolefins. nih.gov These catalysts offer a green and direct route to highly functionalized chiral products, which are valuable intermediates in the synthesis of bioactive molecules. nih.gov

Enamine Catalysis with Morpholine Cores

Enamine catalysis is a powerful strategy in organocatalysis where a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. While pyrrolidine-based catalysts are highly reactive and widely used, there has been growing interest in morpholine-based systems. nih.gov

Historically, morpholine-based enamines were considered less reactive than their pyrrolidine (B122466) or piperidine (B6355638) counterparts. nih.gov This reduced reactivity is attributed to two main factors: the electron-withdrawing effect of the ether oxygen in the morpholine ring, which increases the ionization potential and decreases the nucleophilicity of the enamine, and the pronounced pyramidalization of the nitrogen atom. nih.gov

However, recent studies have demonstrated that catalysts derived from β-morpholine amino acids (including this compound derivatives) can be highly effective. By optimizing the steric environment around the morpholine core, researchers have developed catalysts that promote Michael addition reactions with excellent conversions and high levels of diastereo- and enantioselectivity. nih.gov The crucial role of the C-2 carboxylic acid group was confirmed, as its esterification resulted in a complete loss of catalytic activity. nih.gov

Interactive Data Table: Performance of a this compound-Derived Organocatalyst in Michael Addition

The following table summarizes the research findings for the 1,4-addition reaction between various aldehydes and nitroolefins using a catalyst derived from a β-morpholine amino acid. nih.gov

EntryAldehydeNitroolefinCat. (mol%)Time (h)Temp (°C)Conv. (%)d.r. (syn/anti)ee (%) (syn)
1Propanalβ-Nitrostyrene124-10>9999:199
2Butanalβ-Nitrostyrene524-10>9999:199
3Isovaleraldehydeβ-Nitrostyrene548-10>9999:195
4Propanal(E)-1-nitro-2-(p-tolyl)ethene548-109598:299
5Propanal(E)-1-nitro-2-(m-tolyl)ethene548-109898:299
6Propanal(E)-2-(4-chlorophenyl)-1-nitroethene548-109898:299
Influence of Stereochemistry and Substituent Patterns on Catalytic Efficiency

The catalytic efficiency of this compound derivatives in asymmetric organocatalysis is profoundly influenced by their stereochemistry and the nature of their substituent patterns. nih.govfrontiersin.org Research into morpholine-based organocatalysts for reactions such as the 1,4-addition (Michael reaction) between aldehydes and nitroolefins has demonstrated that the spatial arrangement of substituents on the morpholine ring is critical for achieving high levels of stereocontrol. nih.govfrontiersin.org

Specifically, the relative orientation of the carboxylic acid group at the C-2 position and a substituent at the C-5 position dictates the catalyst's ability to control the diastereo- and enantioselectivity of the reaction. nih.gov Studies have shown that a cis relationship between the C-2 carboxylic function and a C-5 benzyl (B1604629) group results in excellent diastereo- and enantioselectivity. nih.gov The stereochemistry of the catalyst, for instance, the (2S,5R)-configuration, has been identified as being particularly efficient. nih.govfrontiersin.org

The nature of the substituent at the C-5 position also plays a crucial role. While a benzyl group at this position can induce high selectivity, altering this group can lead to a significant loss in both conversion rate and stereocontrol. nih.govfrontiersin.org For example, replacing the C-5 benzyl group with a phenyl group resulted in diminished catalytic performance. nih.govfrontiersin.org This highlights that both the 3D structure and the electronic and steric properties of the substituents are key determinants of the catalyst's effectiveness. nih.gov

These findings are summarized in the table below, which illustrates the performance of different morpholine-based catalysts in the Michael addition reaction.

Catalytic Efficiency of this compound Derivatives

Catalyst Substituent (C-5)StereochemistryConversion (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)Source
Benzyl(2S,5R) - cisQuantitative>99up to 99 nih.gov
Phenyl(2S,5R) - cisLower ConversionReducedReduced nih.govfrontiersin.org

Ligands in Metal-Catalyzed Reactions

Morpholine and its derivatives are known to interact with metals and have applications as corrosion inhibitors for various metals, including copper and iron, and in the preparation of alumina (B75360) catalysts. chemicalbook.comnih.gov The nitrogen and oxygen atoms within the morpholine ring possess lone pairs of electrons that can coordinate with metal centers. However, specific detailed examples of this compound acting as a ligand in metal-catalyzed reactions for organic synthesis are not extensively covered in the available research. The carboxylic acid group itself is a common coordinating group in catalysis, and its presence on the morpholine scaffold suggests potential for forming stable complexes with metal ions, which could be exploited in catalysis. princeton.eduacs.org

Weak Interaction Catalysis via Hydrogen Bonding

This compound and its derivatives can function as organocatalysts through non-covalent interactions, primarily hydrogen bonding. researchgate.netscienceopen.com This mode of catalysis is crucial for activating substrates without the formation of a formal covalent bond between the catalyst and the reactant. scienceopen.comcolumbia.edu The morpholine moiety contains a hydrogen bond-accepting oxygen atom, while the carboxylic acid group at the C-2 position is an excellent hydrogen bond donor and acceptor. nih.govresearchgate.net

In reactions like the Michael addition, the carboxylic acid group is essential for catalytic activity. nih.govfrontiersin.org Experimental evidence shows that if the carboxylic acid is capped, for instance, as a methyl ester, the catalyst becomes inactive. nih.gov This demonstrates that the acidic proton and the carbonyl oxygen are directly involved in the catalytic cycle. The catalyst is believed to activate the electrophile (e.g., a nitroolefin) by forming hydrogen bonds, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy, making it more susceptible to nucleophilic attack. csic.esresearchgate.net This activation through a hydrogen-bonding network mimics mechanisms found in some enzymes and represents an important strategy in asymmetric organocatalysis. columbia.edu

Advanced Materials Development

Self-Assembly of Morpholine-Based Molecules

Morpholine-based molecules, including derivatives of this compound, serve as valuable building blocks for the design and synthesis of artificial oligomers that can self-assemble into well-defined structures. researchgate.net These building blocks are used to construct "foldamers," which are synthetic oligomers that mimic the structure of peptides and proteins by folding into specific conformations. researchgate.net The defined, rigid structure of the morpholine ring helps to pre-organize the oligomer chain, guiding it to fold into predictable secondary structures through non-covalent interactions such as hydrogen bonding and solvophobic effects. This directed self-assembly is fundamental to creating complex, functional supramolecular architectures. researchgate.net

Formation of Functional Materials

The ability of morpholine-based molecules to self-assemble into ordered structures allows for the development of advanced functional materials. researchgate.nete3s-conferences.org These materials often find applications in the biomedical field. researchgate.net For example, oligomers constructed from morpholine building blocks can be designed to interact with specific biological targets. researchgate.netresearchgate.net The versatility of the morpholine scaffold allows for the incorporation of various functional groups, enabling the tuning of the material's properties, such as solubility and binding affinity. e3s-conferences.orgnih.gov This has led to the development of materials for applications ranging from drug delivery to advanced diagnostics. e3s-conferences.org

Polymerization for Biodegradable Materials

Derivatives of this compound, particularly morpholine-2,5-diones, are key monomers in the synthesis of biodegradable polymers. nih.govacs.org These cyclic monomers can undergo ring-opening polymerization (ROP) to produce polydepsipeptides, which are a class of poly(ester amide)s. mdpi.comcmu.edu These polymers are of significant interest for biomedical applications because they contain both ester and amide linkages, which can be degraded in the body, and their degradation products are typically non-toxic α-amino acids and α-hydroxy acids. nih.govmdpi.com

The polymerization is often carried out in bulk at elevated temperatures using catalysts such as stannous octoate. mdpi.comutwente.nl By selecting different amino acids and hydroxy acids to synthesize the initial morpholine-2,5-dione (B184730) monomer, a wide variety of polymers with tailored properties can be produced. researchgate.net For instance, incorporating functional groups from amino acids like lysine (B10760008) or aspartic acid allows for the synthesis of functionalized, biodegradable polymers. mdpi.com These materials are being explored for use in drug delivery systems, tissue engineering scaffolds, and biodegradable plastics. nih.govresearchgate.net

Polymerization of Morpholine-2,5-dione Derivatives

MonomerPolymer TypeCatalyst ExamplePotential ApplicationSource
Morpholine-2,5-dione (Glycolic acid + Glycine)Polydepsipeptide / Poly(ester amide)Stannous Octoate [Sn(Oct)₂]Biomedical materials nih.govmdpi.com
3-Alkyl-substituted morpholine-2,5-dioneRandom Copolymer with ε-caprolactoneStannous OctoateBiodegradable polymers with varied properties utwente.nl
Functionalized morpholine-2,5-diones (from Lysine, Aspartic acid)Functionalized PolydepsipeptideStannous OctoateDrug delivery, Tissue engineering mdpi.com

Computational and Theoretical Studies of Morpholine 2 Carboxylic Acid

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the chemical behavior of morpholine (B109124) derivatives. These studies provide a detailed understanding of reaction pathways and the electronic states of intermediates and transition states.

The oxidation of the morpholine ring, a key metabolic process often catalyzed by enzymes like Cytochrome P450 (CYP450), has been a subject of computational study. nih.govnih.gov While direct studies on morpholine-2-carboxylic acid are limited, the mechanism of oxidation for the parent morpholine molecule provides a foundational understanding. The reaction is understood to proceed via a hydrogen atom abstraction and rebound mechanism. nih.govresearchgate.net

In this proposed pathway, the active ferryl species of the enzyme abstracts a hydrogen atom from a carbon atom of the morpholine ring, creating a substrate radical and a hydroxy-ferric intermediate. This is followed by the "rebound" of the hydroxyl group to the radical, resulting in a hydroxylated morpholine derivative. The presence of the nitrogen atom in the morpholine ring is thought to facilitate this hydrogen abstraction process. nih.govresearchgate.net Subsequent intramolecular hydrogen atom transfer and C-N bond cleavage can lead to ring-opening products. nih.govresearchgate.net The cleavage of the C-N bond is considered the rate-determining step in this process. nih.govresearchgate.net

Table 1: Proposed Steps in the Oxidation of the Morpholine Ring by Cytochrome P450

StepDescription
1 Hydrogen atom abstraction from a C-H bond by the active ferryl species of CYP450.
2 Formation of a morpholine radical and a hydroxy-ferric intermediate.
3 Rebound of the hydroxyl group to the carbon radical, forming a hydroxylated intermediate.
4 Intramolecular hydrogen atom transfer from the hydroxyl group to the nitrogen atom.
5 Cleavage of the C-N bond, leading to ring-opened products.

This table is based on the generalized mechanism for morpholine oxidation.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. coe.edu For the oxidation of morpholine, DFT calculations have been employed to map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.govresearchgate.net These calculations help in determining the feasibility of a proposed reaction mechanism by quantifying the activation energies associated with each step.

The reactions catalyzed by metalloenzymes like Cytochrome P450 often involve multiple electronic spin states. In the case of morpholine oxidation, the reaction pathway has been investigated for both the doublet (low spin) and quartet (high spin) electronic states of the iron center in the enzyme. nih.govresearchgate.net

DFT calculations have shown that the mechanism can differ between these two states. For the doublet state, the hydrogen abstraction and hydroxyl rebound can be a concerted process, meaning they occur in a single step without a distinct intermediate. nih.govresearchgate.net In contrast, for the quartet state, the reaction is stepwise, with a clear intermediate formed between the abstraction and rebound steps. nih.govresearchgate.net Understanding the interplay between different spin states is crucial for a complete picture of the catalytic cycle.

Table 2: Comparison of Reaction Mechanisms in Different Electronic States for Morpholine Oxidation

Electronic StateMechanismKey Feature
Doublet (Low Spin) ConcertedHydrogen abstraction and hydroxyl rebound occur in a single step.
Quartet (High Spin) StepwiseA distinct intermediate is formed between the abstraction and rebound steps.

This data is derived from studies on the parent morpholine molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of molecules and their interactions with their environment.

While specific MD simulation studies on the interfacial properties of this compound are not widely available, the principles of this technique can be applied to understand its behavior at interfaces, such as between a solvent and a surface. MD simulations of similar molecules, like N-formyl morpholine and other carboxylic acids, at various interfaces have been performed. researchgate.netnih.gov

These simulations can reveal how this compound molecules might orient themselves at an interface, for example, with the polar carboxylic acid group interacting with a polar phase and the more nonpolar morpholine ring interacting with a nonpolar phase. Such studies can also quantify the affinity of the molecule for the interface through the calculation of parameters like the work of adhesion. nih.govelsevierpure.com This information is crucial for understanding the role of this compound in contexts such as surface modification and drug delivery.

Conformational Analysis and Geometrical Studies

The three-dimensional structure of this compound is not rigid; the morpholine ring can adopt different conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. researchgate.net For this compound, the carboxylic acid group can be in either an axial or an equatorial position. Computational studies, often using ab initio or DFT methods, can calculate the relative energies of these conformers. researchgate.net For the parent morpholine, the chair conformer with the N-H in an equatorial position is generally favored. researchgate.net The presence of the carboxylic acid group at the 2-position would introduce additional steric and electronic factors that influence the conformational preference. Understanding the preferred conformation is essential as it can significantly impact the molecule's biological activity and its interactions with other molecules.

Preferred Conformations in Different Environments

Computational and theoretical studies have provided significant insights into the conformational preferences of the morpholine ring system, which forms the core of this compound. The parent morpholine ring predominantly adopts a chair conformation. Theoretical calculations, including ab initio methods, indicate that the energy of the chair conformers is substantially lower, by approximately 7.5 kcal/mol, than that of skew-boat conformers, making the chair form the most favorable in various environments.

Within the chair conformation, the orientation of substituents is crucial. For the unsubstituted morpholine ring, the equatorial chair conformer is generally the most predominant form in the pure liquid state and at the air-morpholine interface. However, the environment can influence the conformational equilibrium. For instance, in aqueous solutions, the contribution from the axial chair conformer is observed to increase. This shift is attributed to interactions with the solvent molecules.

In the case of substituted this compound derivatives, such as 5-oxomorpholin-2-carboxylic acids, the morpholinone ring is often found in a half-chair conformation. The spatial orientation of the substituents is influenced by steric and electronic factors. For example, in some trans isomers of 5-oxomorpholin-2-carboxylic acid esters, the substituent at the C-2 position (the carboxylic group) and the substituent at the C-3 position occupy axial and pseudoaxial positions, respectively. This preference can be attributed to the minimization of steric strain between the substituents on the ring. The specific conformation adopted in solution can be determined by techniques like 1H NMR spectroscopy, which allows for the measurement of coupling constants that are dependent on the dihedral angles between protons, and these experimental findings often coincide with conformations predicted by X-ray analysis of the crystalline state.

The following table summarizes the key conformational features of the morpholine ring system based on computational and experimental data.

Ring SystemEnvironmentPreferred ConformationMethod of Determination
Unsubstituted MorpholinePure LiquidEquatorial ChairRaman Spectroscopy, Theoretical Calculations
Unsubstituted MorpholineAqueous SolutionIncreased Axial Chair ContributionRaman Spectroscopy
5-Oxomorpholin-2-carboxylatesSolution/CrystalHalf-Chair/Envelope1H NMR, X-ray Crystallography

Analysis of Helix Geometries and Turn Regions in Peptidomimetics

While specific computational studies analyzing the influence of this compound on helix geometries and turn regions in peptidomimetics are not extensively documented, the behavior of other cyclic amino acids provides a strong basis for predicting its potential role. The incorporation of conformationally constrained amino acids is a well-established strategy in peptide design to induce and stabilize specific secondary structures, such as helices and turns.

For instance, proline, a five-membered cyclic amino acid, is known for its profound effect on peptide backbone conformation, often inducing turns or disrupting helical structures. Similarly, other cyclic amino acids like (S)-indoline-2-carboxylic acid and azetidine-2-carboxylic acid have been shown to influence peptide bond conformation and promote the formation of specific secondary structures, such as the polyproline I helix. The constrained nature of the this compound ring is expected to have a similar, significant impact on the torsional angles (phi and psi) of the peptide backbone.

Computational modeling can be employed to predict how the rigid morpholine ring would orient the adjacent peptide bonds and side chains. By restricting the available conformational space, this compound residues could be strategically placed within a peptide sequence to nucleate helix formation or to stabilize well-defined turn structures. The specific stereochemistry of the this compound would further dictate the resulting geometry. The analysis of peptidomimetics containing other cyclic beta-amino acids, such as cis- and trans-2-aminocyclopentanecarboxylic acid (ACPC), has demonstrated that stereochemical control is a key factor in designing peptides that adopt specific helical or strand-like conformations. It is plausible that peptidomimetics incorporating this compound could be designed to mimic α-helices or β-turns, which are crucial for mediating protein-protein interactions.

The potential applications of this compound in peptidomimetic design are summarized in the table below, based on analogies with other cyclic amino acids.

Cyclic Amino AcidObserved Influence on Secondary StructurePotential Influence of this compound
ProlineInduces turns, disrupts α-helicesCould act as a turn inducer or a helix stabilizer depending on context
(S)-Indoline-2-carboxylic acidPromotes cis amide bond conformation, leads to polyproline I helixThe rigid ring could favor specific amide bond isomers
cis/trans-ACPCForms various helical and strand structures depending on stereochemistryDifferent stereoisomers could be used to create diverse secondary structures

Elucidation of Transition States and Reaction Intermediates

Computational Models for Stereochemical Control

While specific computational models for the stereochemical control in the synthesis of this compound are not widely reported, the principles can be inferred from studies on related heterocyclic systems. Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms and predicting stereoselectivity in organic synthesis. medjchem.com For reactions involving the formation of the morpholine ring, DFT calculations can be used to model the transition states of competing reaction pathways, allowing for the determination of the lowest energy pathway and thus the most likely stereochemical outcome. medjchem.comresearchgate.net

For example, in the addition of morpholine to a chiral substrate, DFT calculations at a level such as B3LYP/6-311+G(d,p) can be used to analyze the global electron density transfer (GEDT) and elucidate the polar character of the reaction. medjchem.comresearchgate.net This type of analysis helps in understanding the regio- and stereoselectivity of the reaction. The calculation of transition state energies for different stereoisomeric pathways can reveal the origins of stereocontrol, whether it be steric hindrance, electronic effects, or the influence of a catalyst.

In the context of diversity-oriented synthesis of morpholine derivatives, computational methods like the Monte Carlo method within a specified force field (e.g., MMFF94) are used to perform conformational searches and identify the global minimum conformer of the products. frontiersin.org This information is crucial for understanding how the stereochemistry of the starting materials dictates the three-dimensional structure of the final products. Although these studies may not explicitly model the transition states, they provide valuable insights into the thermodynamic stability of the different stereoisomers, which is often a reflection of the kinetic pathways leading to their formation.

Correlation with Experimental Data in Mechanistic Studies

A key aspect of computational chemistry is the correlation of theoretical predictions with experimental data to validate the proposed reaction mechanisms. In the synthesis of heterocyclic amino acids and their derivatives, computational studies can be used to explain experimentally observed regioselectivity and stereoselectivity. For instance, a theoretical study on the regioselective synthesis of an α-heterocyclic α-amino ester successfully used DFT calculations to explain the observed product distribution, showing good compatibility between experimental and computational results.

In the study of morpholine addition reactions, the calculated transition state energies and predicted stereochemical outcomes from DFT models can be compared with the product ratios determined experimentally, for example, by NMR spectroscopy or chiral chromatography. medjchem.comresearchgate.net A strong correlation between the computationally predicted lowest energy transition state and the major experimentally observed product provides strong evidence for the proposed mechanism. Furthermore, spectroscopic data from techniques like NMR can provide information about the conformation of the product, which can be compared with the computationally determined lowest energy conformer to further validate the theoretical model. frontiersin.org

While direct computational studies on the synthesis of this compound that correlate with experimental data are scarce in the literature, the methodologies are well-established. Such studies would likely involve modeling the key bond-forming steps, such as the cyclization to form the morpholine ring, and calculating the activation energies for the formation of all possible stereoisomers. The predicted product ratios based on these calculations would then be compared with the experimentally determined diastereomeric or enantiomeric excess to refine the understanding of the reaction mechanism and the factors governing stereochemical control.

Analytical and Characterization Methodologies in Morpholine 2 Carboxylic Acid Research

Chromatographic and Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A combination of chromatographic and spectroscopic methods provides a comprehensive toolkit for the detailed analysis of Morpholine-2-carboxylic acid. These techniques are indispensable for verifying the successful synthesis of the target molecule, identifying impurities, and confirming its specific stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Due to the presence of the carboxylic acid group, reversed-phase HPLC (RP-HPLC) is commonly employed. In this method, a nonpolar stationary phase is used with a polar mobile phase, often an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), and an acid (e.g., formic acid or trifluoroacetic acid) to control the ionization of the carboxyl group. The retention time of the compound is a key identifier, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination.

Given that this compound is a chiral molecule, chiral HPLC is crucial for separating its enantiomers and determining enantiomeric purity or excess. This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. The differential interaction of the (R)- and (S)-enantiomers with the chiral selector results in different retention times, allowing for their separation and quantification. This is particularly important in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Table 1: Illustrative HPLC Parameters for Chiral Separation of Carboxylic Acids

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Chiralpak®)
Mobile Phase n-Hexane/2-Propanol/Trifluoroacetic Acid
Detection UV at 210-254 nm
Flow Rate 1.0 mL/min
Temperature Ambient

This table represents typical starting conditions for the chiral separation of carboxylic acids; specific parameters for this compound would require method development and optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the molecular structure.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the proton on the chiral carbon (C2), the protons on the morpholine (B109124) ring, and the exchangeable proton of the carboxylic acid. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure.

¹³C NMR: This provides information on the different carbon environments in the molecule. A typical spectrum would show signals for the carbonyl carbon of the carboxylic acid, the chiral C2 carbon, and the other carbons of the morpholine ring.

Two-dimensional (2D) NMR techniques are employed to gain more detailed structural insights and to unambiguously assign the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. It is invaluable for tracing the proton connectivity within the morpholine ring.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the signals of directly attached carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. For a cyclic system like morpholine, NOESY can provide critical information about the molecule's conformation and the relative stereochemistry of its substituents.

Table 2: Expected NMR Spectral Data Ranges for this compound Scaffold

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HCOOH10.0 - 13.0Broad signal, exchangeable with D₂O
¹HH-2 (methine)3.5 - 4.5Position depends on N-substituent
¹HMorpholine CH₂2.5 - 4.0Complex multiplets
¹³CC=O (carboxyl)170 - 185
¹³CC-2 (methine)55 - 65
¹³CMorpholine CH₂45 - 70

These are general ranges and can be influenced by solvent, pH, and substitution.

Monitoring chemical reactions in real-time, or in situ, provides valuable kinetic and mechanistic information that is often lost with traditional offline analysis. Both infrared (IR) and NMR spectroscopy can be adapted for this purpose in the synthesis of this compound and its derivatives.

In Situ IR Spectroscopy: By using a probe immersed in the reaction vessel, Fourier-transform infrared (FT-IR) spectroscopy can track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction involving the carboxylic acid group, the characteristic C=O stretching frequency (around 1700-1750 cm⁻¹) can be monitored to follow its conversion.

In Situ NMR Spectroscopy: A reaction can be carried out directly within an NMR tube placed in the spectrometer. iastate.eduselectscience.net This allows for the acquisition of a series of spectra over time, providing a detailed picture of the consumption of starting materials, the formation of intermediates, and the appearance of the final product. iastate.edunih.gov This technique is particularly powerful for identifying transient species and understanding complex reaction mechanisms. nih.gov

Advanced Derivatization Strategies for Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical technique. For this compound, derivatization is often employed to improve volatility for gas chromatography or to enhance detection sensitivity in chromatography and mass spectrometry.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity. Therefore, derivatization is essential. A common strategy involves a two-step process:

Esterification of the carboxyl group: The carboxylic acid is converted to a more volatile ester, for example, a methyl or ethyl ester, through reaction with an alcohol under acidic conditions (Fischer esterification) or with a reagent like diazomethane. colostate.edumasterorganicchemistry.com

Acylation or silylation of the morpholine nitrogen: If the nitrogen is a secondary amine, it can be acylated or treated with a silylating agent to further increase volatility and thermal stability. colostate.edu

For HPLC with UV detection, if the molecule lacks a strong chromophore (as is the case for simple this compound), derivatization can be used to attach a UV-absorbing tag. Reagents like 1-naphthylisothiocyanate can react with the secondary amine of the morpholine ring to form a thiourea (B124793) derivative with strong UV absorbance, significantly lowering the limit of detection.

A similar derivatization approach has been successfully used for the analysis of morpholine itself, where it is reacted with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is then readily analyzed by GC-MS. nih.govresearchgate.netresearchgate.net

In advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS), fragmentation patterns are used to elucidate the structure of a molecule. Electron Transfer Dissociation (ETD) is a "soft" fragmentation method that is particularly useful for preserving labile post-translational modifications, but it works most efficiently on multiply-charged ions (precursor ions with z > 2). wikipedia.org

This compound, under typical positive-ion electrospray ionization, would primarily form a singly charged ion [M+H]⁺. To enhance ETD efficiency, the carboxyl group can be chemically modified. By reacting the carboxylic acid with a reagent containing a tertiary or quaternary amine, a "fixed charge" is introduced into the molecule. nih.govacs.org This derivatization increases the charge state of the precursor ion in positive-ion mode, making it amenable to more efficient fragmentation by ETD. This strategy allows for more detailed structural characterization by providing a greater number of structurally informative fragment ions. nih.govacs.org

N-Nitrosomorpholine Formation for Detection in Complex Matrices

In the analysis of complex matrices where direct detection of this compound is challenging due to low concentrations or interfering substances, a derivatization strategy involving the formation of N-nitrosomorpholine is a viable and sensitive approach. This method enhances the volatility and chromatographic properties of the analyte, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The underlying principle of this technique is the nitrosation of the secondary amine group of this compound, followed by thermal decarboxylation to yield the stable and volatile N-nitrosomorpholine.

The analytical process can be conceptualized in two key stages. Initially, the sample containing this compound is treated with a nitrosating agent, typically sodium nitrite, under acidic conditions. This reaction leads to the formation of N-nitroso-morpholine-2-carboxylic acid. While direct detection of this derivative is possible, a subsequent thermal decarboxylation step is often employed. During this step, the carboxylic acid group is removed as carbon dioxide, resulting in the formation of N-nitrosomorpholine. This transformation is particularly advantageous for GC-MS analysis, as N-nitrosomorpholine is a volatile compound that can be readily separated and detected.

The optimized conditions for this derivatization have been extensively studied for the parent compound, morpholine, and provide a strong basis for the analysis of this compound. The reaction is typically carried out in an acidic medium, achieved by the addition of an acid such as hydrochloric acid, which facilitates the formation of the nitrosating species from sodium nitrite. nih.gov Following the derivatization, a liquid-liquid extraction is performed to isolate the N-nitrosomorpholine from the aqueous sample matrix into an organic solvent, such as dichloromethane. nih.gov This extract is then concentrated and analyzed by GC-MS.

The sensitivity of this method is significantly higher than direct detection methods. For instance, the derivatization approach for morpholine has been shown to be approximately 65 times more sensitive than direct injection of the underivatized compound. nih.gov Method validation studies for morpholine in complex food matrices, such as fruit peels and juices, have demonstrated excellent performance characteristics, which are anticipated to be comparable for the analysis of this compound following its conversion to N-nitrosomorpholine.

Below is a data table summarizing the typical analytical parameters and performance of the N-nitrosomorpholine derivatization method for the detection of morpholine, which serves as a proxy for the expected performance when analyzing this compound after its conversion.

ParameterValueReference
Derivatization ReagentSodium Nitrite (NaNO₂) nih.gov
Acidic CatalystHydrochloric Acid (HCl) nih.gov
Extraction SolventDichloromethane nih.gov
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.govmdpi.com
Linear Range10 - 500 µg/L nih.gov
Limit of Detection (LOD)1.3 - 7.3 µg/kg nih.govmdpi.com
Limit of Quantification (LOQ)10.0 - 24.4 µg/kg nih.govresearchgate.net
Recovery Rate88.6% - 109.0% nih.govmdpi.com
Intra-day Precision (RSD)1.4% - 9.4% mdpi.com
Inter-day Precision (RSD)1.5% - 7.0% nih.govmdpi.com

This derivatization strategy offers a robust and sensitive method for the quantification of this compound in a variety of complex sample matrices, leveraging the well-established analytical chemistry of N-nitrosamines.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Catalyst Design for Morpholine-2-carboxylic Acid

The development of efficient and stereoselective synthetic routes to this compound and its derivatives is a cornerstone of its expanding utility. While traditional methods exist, researchers are actively exploring novel strategies that offer improved yields, greater stereocontrol, and more environmentally friendly conditions.

One promising approach involves the use of palladium-catalyzed hydroamination reactions to construct the morpholine (B109124) ring with high diastereoselectivity. nih.gov This method has been successfully applied to the synthesis of various 2,5-disubstituted and 2,3,5-trisubstituted morpholines. nih.gov Another innovative strategy is the metallaphotoredox-mediated decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides. nih.gov This dual nickel/photoredox catalysis method provides a direct route to complex morpholine scaffolds that are of significant interest in drug discovery. nih.gov

Furthermore, an operationally simple and chromatography-free synthesis of (S)-N-BOC-morpholine-2-carboxylic acid has been developed starting from epichlorohydrin (B41342), which is advantageous for large-scale production. scienceopen.com Research is also focusing on the design of novel organocatalysts for the synthesis of morpholine derivatives. For instance, new organocatalysts belonging to the class of β-morpholine amino acids have been synthesized and tested in 1,4-addition reactions, demonstrating the potential for efficient and enantioselective catalysis. scbt.com

The table below summarizes some of the novel synthetic strategies being explored.

Synthetic ApproachKey FeaturesCatalyst/ReagentPotential Advantages
Palladium-Catalyzed HydroaminationStereoselective synthesis of disubstituted and trisubstituted morpholines. nih.govPalladium catalystHigh diastereoselectivity. nih.gov
Metallaphotoredox-Mediated Decarboxylative Cross-CouplingDirect synthesis of complex morpholine scaffolds. nih.govDual nickel/photoredox catalystAccess to medicinally relevant architectures. nih.gov
Synthesis from EpichlorohydrinOperationally simple and chromatography-free. scienceopen.comEpichlorohydrinHigh process throughput for large-scale synthesis. scienceopen.com
Morpholine-Based OrganocatalysisEnantioselective condensation reactions. scbt.comrsc.orgβ-morpholine amino acidsHigh efficiency and stereocontrol. scbt.comrsc.org

Exploration of New Biological Targets and Disease Areas for this compound Derivatives

The morpholine scaffold is a well-established pharmacophore, and derivatives of this compound are being investigated for a wide array of new biological targets and therapeutic areas. semanticscholar.org The inherent drug-like properties of the morpholine ring, such as improved pharmacokinetic profiles, make it an attractive component in the design of novel therapeutic agents. nih.govresearchgate.net

In the realm of central nervous system (CNS) disorders, morpholine derivatives are being explored for their potential to modulate receptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative diseases like Alzheimer's. researchgate.nethmdb.ca For instance, C-2 substituted morpholine derivatives have been developed as potential inhibitors of BACE-1, a key enzyme in the pathology of Alzheimer's disease. researchgate.net

The development of morpholine-containing anticancer drugs is another active area of research. chemicke-listy.cz Derivatives are being designed to target enzymes involved in the pathology of CNS tumors, and to act as inhibitors of kinases such as PI3K and mTOR, which are crucial in cancer cell signaling pathways. hmdb.caresearchgate.net For example, morpholine-substituted tetrahydroquinoline derivatives have shown potential as mTOR inhibitors. researchgate.net Furthermore, morpholine-based thiazole (B1198619) derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase II, with potential applications in glaucoma treatment. nih.gov

The following table outlines some of the promising biological targets for this compound derivatives.

Biological TargetTherapeutic AreaExample of Derivative Class
BACE-1Alzheimer's DiseaseC-2 substituted morpholines researchgate.net
PI3K/mTORCancerMorpholine-containing compounds hmdb.caresearchgate.net
Carbonic Anhydrase IIGlaucomaMorpholine-based thiazoles nih.gov
KinasesVarious DiseasesMorpholine derivatives semanticscholar.org

Integration of Computational and Experimental Methodologies in Compound Design

The synergy between computational and experimental approaches has become a driving force in modern drug discovery, and the design of this compound derivatives is no exception. acs.orgacs.org Computational tools are increasingly being used to predict the biological activity of novel compounds, optimize their properties, and guide synthetic efforts. utwente.nlresearchgate.net

Molecular docking and molecular dynamics simulations are employed to visualize and analyze the binding of morpholine derivatives to their biological targets at an atomic level. researchgate.netacs.org These techniques help in understanding the structure-activity relationships (SAR) and in designing molecules with improved potency and selectivity. semanticscholar.org For example, molecular docking studies have been used to elucidate the binding mode of morpholine derivatives to BACE-1 and to guide the design of more potent inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that is used to correlate the chemical structure of morpholine derivatives with their biological activity. acs.org This allows for the prediction of the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. The integration of these computational methods with experimental validation through in vitro and in vivo assays creates an iterative cycle of design, synthesis, and testing that accelerates the drug discovery process. utwente.nlacs.org

Development of Advanced Functional Materials Incorporating this compound Subunits

The unique chemical structure of this compound also lends itself to applications beyond pharmaceuticals, particularly in the development of advanced functional materials. The bifunctional nature of the molecule, possessing both a cyclic ether and a carboxylic acid, makes it an interesting building block for polymers and coordination complexes.

One emerging area is the synthesis of morpholine-2,5-diones from amino acids, which can then undergo ring-opening polymerization to produce biodegradable materials known as polydepsipeptides. acs.orgresearchgate.net These materials are being explored for various biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and tunable degradation profiles. nih.gov The synthesis of these monomers often involves the reaction of an amino acid with an α-halogenated acyl halide, followed by cyclization. acs.org

Furthermore, the carboxylic acid group of this compound can act as a ligand for the formation of metal-organic frameworks (MOFs). While direct examples using this compound are still emerging, the synthesis of MOFs from other functionalized carboxylic acids is well-established. rsc.orgnih.gov The incorporation of the morpholine moiety could introduce unique properties to the resulting MOFs, such as altered porosity, stability, or catalytic activity. For instance, morpholine-linked metal-phthalocyanine covalent organic frameworks have been developed for enhanced photocatalytic CO2 reduction. rsc.org

Applications in Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, this compound and its derivatives are beginning to find specialized applications.

In proteomics, N-Boc-morpholine-2-carboxylic acid is commercially available as a research chemical, suggesting its use as a building block or chemical probe in this field. scbt.com The morpholine moiety itself has been investigated as an alternative to piperidine (B6355638) for the removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS), a fundamental technique in proteomics. researchgate.netresearchgate.net The use of morpholine in this context can minimize the formation of certain side products, leading to higher purity of the synthesized peptides. researchgate.net

In metabolomics, the analysis of carboxylic acids is a key area of focus. nih.gov While direct applications of this compound are not yet widely reported, its structural similarity to endogenous metabolites suggests its potential use as an internal standard for the quantification of related compounds. Furthermore, derivatization of carboxylic acids is a common strategy to improve their detection by mass spectrometry. nih.gov Chiral derivatization reagents are particularly important for the separation and analysis of enantiomeric metabolites. nih.gov The chiral nature of this compound makes it a potential candidate for the development of novel chiral derivatization agents for metabolomic analysis. The Human Metabolome Database lists a related compound, N-(2-Carboxymethyl)-morpholine, as a known human metabolite, highlighting the biological relevance of this structural class. hmdb.ca

Q & A

Basic Research Questions

Q. What established synthetic routes exist for morpholine-2-carboxylic acid, and what key reaction parameters influence yield?

  • Methodology : Diastereoselective synthesis protocols often employ chiral catalysts or protecting-group strategies. For example, tert-butoxycarbonyl (Boc) groups are used to stabilize intermediates during ring closure. Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DCM), and catalyst type (e.g., palladium or enzymatic catalysts) critically affect enantiomeric purity and yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and optimize pH to prevent premature deprotection of acid-sensitive groups.

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, focusing on δ 3.5–4.5 ppm (morpholine ring protons) and δ 170–175 ppm (carboxylic acid carbon in 13C^{13}\text{C} NMR). Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Supplementary Methods : Infrared (IR) spectroscopy can identify carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention if respiratory irritation occurs .
  • Limitations : Acute and chronic toxicity data are limited; assume Category 4 hazards (oral, dermal, inhalation) and conduct risk assessments before scale-up .

Advanced Research Questions

Q. How can researchers optimize diastereoselective synthesis of this compound derivatives under varying catalytic conditions?

  • Methodology : Compare metal catalysts (e.g., Ru or Rh complexes) versus organocatalysts (e.g., proline derivatives) for enantiomeric excess (ee). Use design of experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. Validate via chiral HPLC .
  • Data Analysis : Apply multivariate regression to identify dominant factors affecting stereochemical outcomes.

Q. What strategies are recommended for resolving contradictory biological activity reports of this compound derivatives across studies?

  • Methodology : Conduct meta-analyses to compare assay conditions (e.g., cell lines, concentration ranges). Validate discrepancies using orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability tests). Cross-reference purity data (HPLC ≥95%) to rule out impurity-driven effects .
  • Critical Evaluation : Assess whether conflicting studies used validated structural analogs or mischaracterized stereoisomers .

Q. How should researchers design ecotoxicological studies for this compound given limited environmental fate data?

  • Methodology : Prioritize OECD guideline tests:

  • Mobility : Soil column experiments with 14C^{14}\text{C}-labeled compound to track leaching.
  • Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.
  • Toxicity : Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition (72-h) assays .
    • Data Gaps : Note the absence of bioaccumulation (log KowK_{ow}) and persistence (DT50_{50}) data in current literature .

Q. What computational approaches are suitable for predicting the reactivity of this compound in drug design?

  • Methodology : Perform density functional theory (DFT) calculations to map nucleophilic/electrophilic sites. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with kinetic studies (e.g., kcat/Kmk_{\text{cat}}/K_m measurements) .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in spectroscopic data during structural elucidation?

  • Methodology : Use deuterated solvents to eliminate interfering peaks in NMR. For MS/MS fragmentation, compare experimental patterns with databases (e.g., NIST) or synthetic standards. Replicate measurements across multiple instruments to confirm reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95% CI) and effect sizes (Cohen’s dd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.